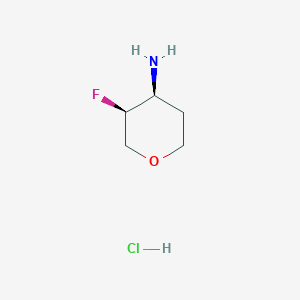
5-Chloro-2-(morpholino)pyridine-3-boronic acid
Overview
Description
“5-Chloro-2-(morpholino)pyridine-3-boronic acid” is a chemical compound that falls under the category of organoboron reagents . These reagents are known for their stability, ease of preparation, and environmental benignity . They are widely used in Suzuki–Miyaura (SM) cross-coupling, a popular transition metal-catalyzed carbon–carbon bond-forming reaction .
Synthesis Analysis
The synthesis of such compounds often involves the use of Suzuki–Miyaura coupling . This process involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a base and a palladium catalyst . The exact synthesis process for “this compound” is not specified in the available literature.Chemical Reactions Analysis
Organoboron compounds like “this compound” are widely used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of a new carbon-carbon bond between the organoboron compound and an organic halide or triflate .Scientific Research Applications
Applications in Catalysis
Catalytic Performance in Cross-Coupling Reactions 5-Chloro-2-(morpholino)pyridine-3-boronic acid and its derivatives exhibit remarkable catalytic properties, particularly in Suzuki–Miyaura and Sonogashira cross-coupling reactions. The catalyst PEPPSI-SONO-SP2, containing a pyridine moiety, demonstrates excellent performance under mild and green conditions. It's noteworthy for its recyclability and efficiency even with a minimal catalyst load, highlighting its potential in sustainable and cost-effective chemical synthesis processes (M. Reddy, P. V. G. Reddy, & C. S. Reddy, 2016).
Applications in Material Science
Synthesis and Applications in Organic Light Emitting Diodes (OLEDs) The compound has shown significance in the field of material science, particularly in the development of Organic Light Emitting Diodes (OLEDs). Studies have indicated that the cleavage of certain ligands in OLED materials could lead to device instability. Understanding these processes is vital for enhancing the stability and performance of OLEDs, making derivatives of this compound crucial in the study of OLED longevity and efficiency (E. Baranoff et al., 2012).
Applications in Supramolecular Chemistry
Development of Supramolecular Structures N-containing boronic esters derived from this compound have been instrumental in creating diverse supramolecular structures. These include macrocycles and coordination polymers, showcasing the versatility of these compounds in forming varied finite and infinite aggregates. Such structures are not only academically intriguing but also hold potential in various applications ranging from catalysis to material science (Domingo Salazar-Mendoza et al., 2013).
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-(morpholino)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound, as an organoboron reagent, plays a crucial role in this process .
Pharmacokinetics
Organoboron compounds like this are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is a cornerstone of organic synthesis, enabling the construction of complex organic molecules .
Future Directions
properties
IUPAC Name |
(5-chloro-2-morpholin-4-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClN2O3/c11-7-5-8(10(14)15)9(12-6-7)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGIXQYYIUKTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1N2CCOCC2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194913 | |
| Record name | Boronic acid, B-[5-chloro-2-(4-morpholinyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096329-77-8 | |
| Record name | Boronic acid, B-[5-chloro-2-(4-morpholinyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-chloro-2-(4-morpholinyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



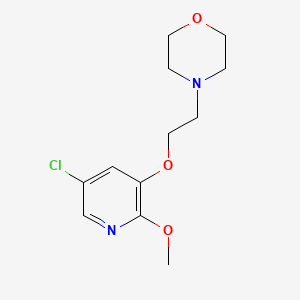
![tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B3060153.png)
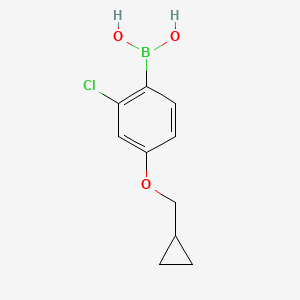


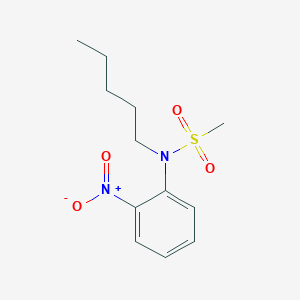
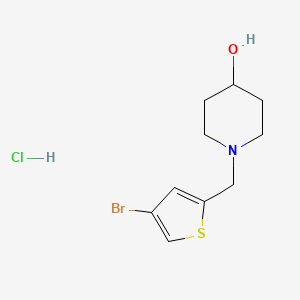
![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)
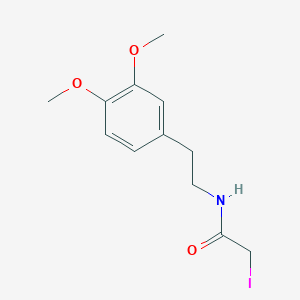

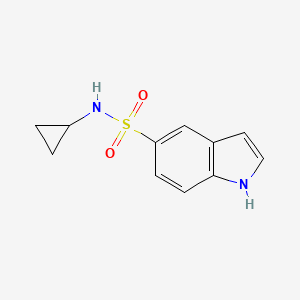
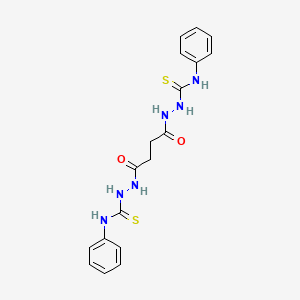
![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)
